Cas no 1807171-21-6 (Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate)

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate is a specialized organic compound featuring a cyano group, difluoromethyl substituent, and ethyl ester functionality on a phenylacetate backbone. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients with enhanced bioactivity and metabolic stability. The difluoromethyl group contributes to improved lipophilicity and resistance to enzymatic degradation, while the cyano and ethyl ester moieties offer versatile reactivity for further derivatization. This compound is characterized by high purity and consistent performance, making it suitable for precision applications in research and industrial-scale production. Proper handling under controlled conditions is recommended due to its reactive nature.
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate structure
1807171-21-6 structure
Product name:Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate
CAS No:1807171-21-6
MF:C14H15F2NO2
Molecular Weight:267.27121090889
CID:5011094

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate
    • インチ: 1S/C14H15F2NO2/c1-3-10-5-9(8-17)6-12(14(15)16)11(10)7-13(18)19-4-2/h5-6,14H,3-4,7H2,1-2H3
    • InChIKey: CDMKULFNVJEGIL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C#N)=CC(CC)=C1CC(=O)OCC)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 351
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 50.1

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010001435-500mg
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate
1807171-21-6 97%
500mg
839.45 USD 2021-07-06
Alichem
A010001435-250mg
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate
1807171-21-6 97%
250mg
504.00 USD 2021-07-06
Alichem
A010001435-1g
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate
1807171-21-6 97%
1g
1,460.20 USD 2021-07-06

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate 関連文献

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetateに関する追加情報

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate (CAS No. 1807171-21-6): A Comprehensive Overview

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate (CAS No. 1807171-21-6) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its 4-cyano group, 2-difluoromethyl substituent, and 6-ethyl phenyl ring, which collectively contribute to its distinct chemical properties and biological activities.

The 4-cyano group is a key functional moiety in this compound, known for its strong electron-withdrawing properties and ability to participate in various chemical reactions. This group has been extensively studied in the context of drug design, particularly in the development of inhibitors for various enzymes and receptors. The presence of the 4-cyano group in Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate suggests potential applications in the design of novel therapeutic agents.

The 2-difluoromethyl substituent is another critical feature of this compound. Fluorine atoms are known for their ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. The introduction of a difluoromethyl group can significantly enhance the pharmacological properties of a compound, making it an attractive modification in drug discovery and development. Recent studies have shown that compounds containing difluoromethyl groups exhibit improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts.

The 6-ethyl phenyl ring further adds to the complexity and functionality of Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate. The ethyl group can influence the overall conformation and electronic distribution of the molecule, potentially affecting its interactions with biological targets. This structural feature has been explored in various medicinal chemistry projects aimed at optimizing the potency and selectivity of lead compounds.

In terms of synthesis, Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate can be prepared through a series of well-established organic reactions. One common approach involves the reaction of 4-cyanophenylacetic acid with ethyl alcohol in the presence of a coupling agent, followed by the introduction of the difluoromethyl group via a suitable fluorination reagent. The synthesis process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

Recent research has highlighted the potential therapeutic applications of compounds similar to Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate. For instance, studies have shown that such compounds can exhibit potent anti-inflammatory and anti-cancer activities. In particular, the combination of the 4-cyano, difluoromethyl, and 6-ethyl groups has been found to enhance the efficacy of these compounds against specific cancer cell lines. Additionally, preliminary data suggest that these compounds may have neuroprotective effects, making them promising candidates for treating neurodegenerative diseases.

The biological activity of Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate has been evaluated through various in vitro and in vivo assays. In cell-based assays, this compound has demonstrated significant inhibition of key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Furthermore, it has shown selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index. These findings underscore the potential of Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate as a lead compound for further drug development.

In conclusion, Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate (CAS No. 1807171-21-6) is a promising compound with unique structural features that offer significant potential for various applications in medicinal chemistry and drug discovery. Its combination of a 4-cyano group, difluoromethyl substituent, and 6-ethyl phenyl ring makes it an attractive candidate for further research and development. As ongoing studies continue to explore its biological activities and mechanisms of action, this compound is likely to play an important role in advancing our understanding of complex biological processes and developing new therapeutic strategies.

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